![molecular formula C26H25NO B15167947 4,7-Bis(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline CAS No. 648896-90-6](/img/structure/B15167947.png)
4,7-Bis(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Bis(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Bis(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene and a catalyst like sulfuric acid.
Substitution with 2-Methylphenyl Groups:
Introduction of the Isopropoxy Group: The final step involves the etherification of the quinoline derivative with isopropyl alcohol in the presence of a strong acid like hydrochloric acid to form the isopropoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4,7-Bis(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4,7-Bis(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into biochemical pathways.
Material Science: It is explored for its use in organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mecanismo De Acción
The mechanism of action of 4,7-Bis(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate into DNA, disrupting the normal function of the genetic material and inhibiting cell division. Additionally, it can bind to specific enzymes and receptors, modulating their activity and affecting various cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
4,7-Bis(2-methylphenyl)quinoline: Lacks the isopropoxy group, making it less versatile in chemical reactions.
8-[(Propan-2-yl)oxy]quinoline: Lacks the 2-methylphenyl groups, resulting in different biological activities.
2-Methylquinoline: A simpler structure with different chemical and biological properties.
Uniqueness
4,7-Bis(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline is unique due to the presence of both 2-methylphenyl and isopropoxy groups, which confer distinct chemical reactivity and biological activity. This combination of substituents makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
648896-90-6 |
|---|---|
Fórmula molecular |
C26H25NO |
Peso molecular |
367.5 g/mol |
Nombre IUPAC |
4,7-bis(2-methylphenyl)-8-propan-2-yloxyquinoline |
InChI |
InChI=1S/C26H25NO/c1-17(2)28-26-24(21-12-8-6-10-19(21)4)14-13-23-22(15-16-27-25(23)26)20-11-7-5-9-18(20)3/h5-17H,1-4H3 |
Clave InChI |
WRVZQVWFJYVHFP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2=C(C3=NC=CC(=C3C=C2)C4=CC=CC=C4C)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~1~-[(Naphthalen-1-yl)methyl]-N~2~-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B15167871.png)
![Thiourea, N-(9-anthracenylmethyl)-N'-[4-(trifluoromethyl)phenyl]-](/img/structure/B15167873.png)
![Benzene, 2-[(2,2-difluoroethyl)thio]-1,4-dimethoxy-](/img/structure/B15167881.png)
![2-Chloro-5-[(2,6-dichlorophenyl)methoxy]pyrazine](/img/structure/B15167886.png)
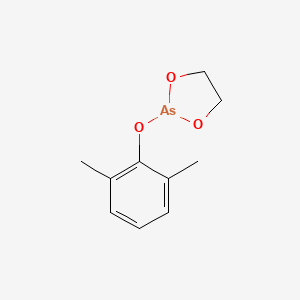
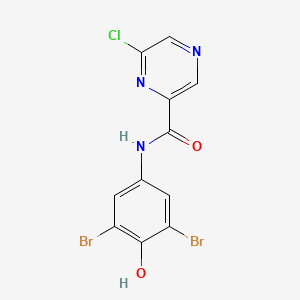
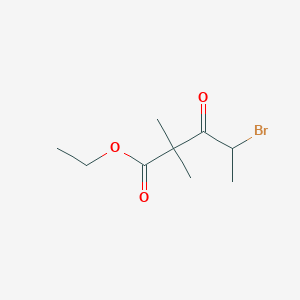
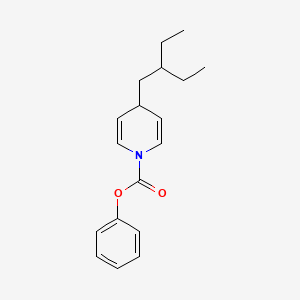
![4-Bromo-6-{[(2-{[2-(pyridin-2-YL)ethyl]sulfanyl}ethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B15167932.png)
![{3-[(3-Methoxyphenyl)(4-methylphenyl)amino]phenyl}methanol](/img/structure/B15167938.png)
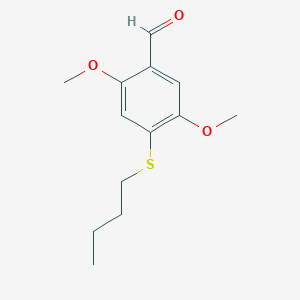
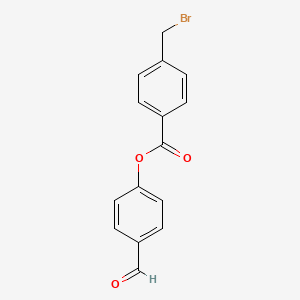
![2-{[(1,3,3,3-Tetrafluoroprop-1-en-1-yl)oxy]methyl}oxirane](/img/structure/B15167979.png)
